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Compound of Interest

Compound Name: Folic Acid Impurity C

Cat. No.: B15352969 Get Quote

Technical Support Center: Folic Acid Synthesis
Welcome to the technical support center for folic acid synthesis. This resource provides

researchers, scientists, and drug development professionals with detailed guidance on

minimizing the formation of Folic Acid Impurity C (Isofolic Acid), a critical step in ensuring the

quality and purity of the final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)
Q1: What is Folic Acid Impurity C?

A1: Folic Acid Impurity C, also known as Isofolic Acid, is a structural isomer of Folic Acid.[1][2]

Its chemical name is (2S)-2-[4-[[(2-amino-4-oxo-1,4-dihydropteridin-7-

yl)methyl]amino]benzamido]pentanedioic acid.[1] The key structural difference is the point of

attachment of the p-aminobenzoyl-L-glutamic acid side chain to the pteridine ring system. In

Folic Acid, the side chain is at the 6-position, while in Impurity C, it is at the 7-position. This

isomerism is the primary reason it can be challenging to separate from the main compound.

Q2: How and when is Folic Acid Impurity C formed during synthesis?

A2: Folic Acid Impurity C is generated during the core condensation reaction that forms the

pteridine ring system.[3] The synthesis of folic acid typically involves the reaction of a 2,4,5-

triaminopyrimidine derivative with a three-carbon aldehyde or ketone equivalent, followed by

condensation with p-aminobenzoyl-L-glutamic acid (or a precursor containing this moiety).[4]
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The formation of Impurity C occurs when the cyclization and condensation lack complete

regioselectivity, leading to the formation of the undesired 7-substituted isomer alongside the

desired 6-substituted Folic Acid.[3]

Q3: Why is it critical to minimize the formation of Impurity C?

A3: Controlling impurities is a fundamental aspect of pharmaceutical quality control. The

presence of Folic Acid Impurity C can potentially impact the stability and efficacy of the final

drug product.[2] Regulatory bodies require strict monitoring and control of impurities to ensure

the safety and consistency of pharmaceuticals. Minimizing its formation during synthesis is

more efficient and cost-effective than relying solely on downstream purification methods, which

can be complex and may lead to a lower overall yield of the desired API.[5]

Q4: What is the primary analytical method for detecting and quantifying Folic Acid Impurity
C?

A4: The most common and reliable method for the analysis of Folic Acid and its related

impurities, including Impurity C, is High-Performance Liquid Chromatography (HPLC).[2][4]

Reverse-phase HPLC with UV detection is typically employed to separate and quantify these

closely related compounds.[6]

Data Presentation
Table 1: Comparison of Folic Acid and Folic Acid
Impurity C
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Feature
Folic Acid (Desired
Product)

Folic Acid Impurity C
(Isofolic Acid)

IUPAC Name

(2S)-2-[[4-[[(2-amino-4-oxo-

1,4-dihydropteridin-6-

yl)methyl]amino]benzoyl]amino

]pentanedioic acid

(2S)-2-[[4-[[(2-amino-4-oxo-

1,4-dihydropteridin-7-

yl)methyl]amino]benzamido]pe

ntanedioic acid[1]

Molecular Formula C₁₉H₁₉N₇O₆ C₁₉H₁₉N₇O₆

Molecular Weight 441.4 g/mol 441.4 g/mol

Structural Difference
Side chain at C6 of the

pteridine ring

Side chain at C7 of the

pteridine ring

CAS Number 59-30-3 47707-78-8

Table 2: Key Synthesis Parameters Influencing Impurity
C Formation
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Parameter Recommended Control Rationale

pH

Maintain a stable pH, typically

between 3.0 and 8.0, during

the condensation reaction. A

pH of ~6.0 has been shown to

be effective.[7]

The reactivity of the amino

groups on the pyrimidine

precursor is pH-dependent.

Controlling pH is crucial for

directing the nucleophilic

attack to achieve high

regioselectivity for the 6-

substituted isomer.[3]

Temperature

Operate within a defined

temperature range (e.g., 30-

50°C). Avoid excessive heat.[8]

Temperature affects reaction

kinetics. While higher

temperatures may speed up

the reaction, they can also

decrease selectivity, leading to

a higher proportion of Impurity

C.[9]

Reactant Quality

Use high-purity starting

materials, particularly the

three-carbon carbonyl reactant

(e.g., 1,1,3-trichloroacetone or

equivalent).[8]

Impurities in starting materials

can lead to side reactions and

the formation of various

impurities, including isomers.

Sulfite Presence

Conduct the reaction in the

presence of a sulfite, such as

sodium sulfite.[7]

Sulfites can act as catalysts or

control agents in the

condensation reaction,

improving the yield and purity

of the final product.[7]

Reaction Time

Optimize reaction time to

ensure complete conversion

without promoting side

reactions or degradation.

Prolonged reaction times,

especially at elevated

temperatures, can lead to the

formation of degradation

products and other impurities.
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Problem: High levels of Folic Acid Impurity C (>0.15%) are detected in the crude or final

product.

This guide provides a systematic approach to diagnosing and resolving issues related to the

excessive formation of Isofolic Acid (Impurity C).

Step 1: Verify Analytical Method

Question: Is the HPLC method validated and performing correctly?

Action: Run a system suitability test using a reference standard that contains known

amounts of Folic Acid and Impurity C.[2] Confirm that the resolution between the two peaks

is adequate for accurate quantification. Verify the stability of the sample and standard

solutions.

Step 2: Review Synthesis Reaction Conditions

Question: Were the critical process parameters (CPP) for the condensation step maintained

within the specified ranges?

Action: Investigate pH Control.

Review batch records to confirm the pH was monitored and maintained consistently

throughout the reaction. A patent for a high-yield process specifies holding the pH constant

at 6.0.[7]

Calibrate pH probes and verify the accuracy of all monitoring equipment.

Ensure the dosing rate of any acid or base used for pH adjustment is slow and controlled

to prevent localized pH excursions.

Action: Investigate Temperature Control.

Verify that the reaction temperature did not exceed the validated setpoint. One synthetic

method specifies a temperature range of 30-50°C for a key condensation step.[8]

Check for hot spots in the reactor and ensure mixing is adequate for uniform temperature

distribution.
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Action: Investigate Raw Materials.

Test the purity of the 2,4,5-triaminopyrimidine and the three-carbon carbonyl starting

materials. The use of alternatives to low-purity 1,1,3-trichloroacetone has been proposed

to improve product purity.[8]

Ensure that p-aminobenzoyl-L-glutamic acid meets all quality specifications.

Step 3: Evaluate Purification Process

Question: If Impurity C levels are high post-synthesis, is the purification process effective?

Action: While preventing formation is ideal, purification can reduce levels. Review the

parameters of your crystallization or chromatographic purification steps. Some methods use

alkaline solutions followed by precipitation or adsorption on materials like magnesium

hydroxide to remove impurities.[5] Ensure pH, temperature, and solvent ratios for purification

are optimized and controlled.

Mandatory Visualizations
Chemical Structures

Diagram 1: Isomeric Structures of Folic Acid and Impurity C

Folic Acid (6-Substituted)

Folic Acid Impurity C (7-Substituted)

Click to download full resolution via product page

Caption: Folic Acid vs. Impurity C Isomerism.
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Synthesis and Impurity Formation Pathway

Diagram 2: Folic Acid Synthesis & Impurity C Formation

2,4,5-Triaminopyrimidine Derivative
+ 3-Carbon Carbonyl

+ p-Aminobenzoyl-L-glutamic acid

Critical Condensation & Cyclization

Folic Acid (Desired 6-Isomer)

 Regioselective Pathway

Impurity C (Undesired 7-Isomer)

 Non-Selective Pathway

Process Control
(pH, Temp, Reactants)

Click to download full resolution via product page

Caption: Simplified Folic Acid Synthesis Pathway.
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Diagram 3: Troubleshooting High Impurity C Levels

High Impurity C Detected

Verify HPLC Method
(System Suitability, Resolution)

Investigate Synthesis Step

 Method OK 

Optimize Synthesis Parameters
(pH, Temp, Time)

 Method Faulty 

Review pH Control & Records

Review Temperature Control

Test Raw Material Purity

Impurity C within Specification

Click to download full resolution via product page

Caption: Workflow for Diagnosing High Impurity C.
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Experimental Protocols
Protocol 1: HPLC Analysis of Folic Acid Impurity C
This protocol is a representative method for the quantification of Folic Acid Impurity C.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV

detector.

Column: Octadecylsilyl silica gel for chromatography (C18), L = 0.25 m, Ø = 4.0 mm, 5 µm

particle size.[2]

Mobile Phase: Mix 12 volumes of methanol with 88 volumes of an aqueous buffer solution.

The buffer contains 11.16 g/L of potassium dihydrogen phosphate and 5.50 g/L of

dipotassium phosphate. Adjust the final mobile phase to pH 6.4 with dilute phosphoric acid.

[2]

Flow Rate: 0.6 mL/min.[2]

Column Temperature: 30°C.

Detection: UV spectrophotometer at 280 nm.[2]

Injection Volume: 20 µL.

Sample Preparation:

Solution A: Prepare a 28.6 g/L solution of sodium carbonate in water.[2]

Test Solution: Accurately weigh and dissolve 50.0 mg of the Folic Acid sample in 2.5 mL of

Solution A, then dilute to 50.0 mL with the mobile phase.[2]

Reference Solution: Prepare a reference standard of Folic Acid in the same manner. For

system suitability, use a reference standard containing known concentrations of both Folic

Acid and Impurity C.[2]

Procedure:

Equilibrate the column with the mobile phase until a stable baseline is achieved.
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Inject the reference solution to determine retention times and system suitability

parameters (e.g., resolution between Folic Acid and Impurity C).

Inject the test solution.

Calculate the percentage of Impurity C in the sample by comparing the peak area of

Impurity C to the total area of all related peaks, using an appropriate calculation method

(e.g., area normalization or external standard).

Protocol 2: Representative Synthesis of Folic Acid with
Minimized Impurity C
This protocol is based on principles from patented processes designed to improve yield and

purity.[7] It emphasizes the critical control points for minimizing Impurity C.

Step 1: Preparation of Intermediate Solution

In a suitable reaction vessel, dissolve p-aminobenzoyl-L-glutamic acid in an aqueous

medium.

Add a 2-substituted malondialdehyde derivative and adjust the pH to acidic conditions

(e.g., pH 4-5) to form the diimine intermediate.

Step 2: Controlled Condensation Reaction

In a separate, temperature-controlled reactor, prepare a solution of 2,4,5-triamino-6-

hydroxypyrimidine sulfate in an aqueous medium.

Add approximately 2.5 g of sodium sulfite per 2.4 g of the pyrimidine derivative.[7]

Warm the mixture to 35-40°C.[7]

Slowly add the diimine intermediate solution from Step 1 to the pyrimidine solution.

Critical Control Point: Immediately begin monitoring the pH. Maintain the pH at a constant

value of 6.0 by the controlled addition of a 2M sodium carbonate solution.[7] Do not allow

the pH to fluctuate significantly.
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Maintain the reaction at a constant temperature (e.g., 38°C) with continuous stirring for the

required reaction time (e.g., 6 hours or until reaction completion is confirmed by in-process

control).[7]

Step 3: Isolation and Purification

Once the reaction is complete, cool the mixture.

Adjust the pH of the solution to approximately 3.0 with acetic acid to precipitate the crude

Folic Acid.[7]

Filter the precipitate, wash with purified water, and dry under vacuum.

Analyze the crude product using the HPLC method described in Protocol 1 to determine

the level of Impurity C.

If necessary, further purify the crude product by recrystallization from a suitable solvent

system. a suitable solvent system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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